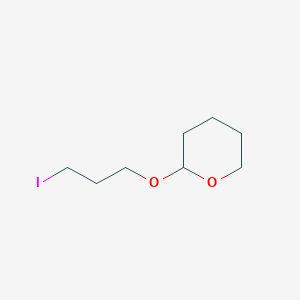
2-(3-iodopropoxy)tetrahydro-2H-pyran
概要
説明
“2-(3-iodopropoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C8H15IO2 . It has a molecular weight of 270.11 . The systematic names for this compound include this compound, 3-(tetrahydro-2H-pyran-2-yloxy)propyl iodide, and 3-iodopropyltetrahydro-2H-pyran-2-yl ether .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.科学的研究の応用
Synthesis and Characterization
- 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds have been synthesized for studying their reactions with iodine and their ligation with various metals like Ru(II), Cu(I), and Hg(II). These reactions aid in understanding the bonding and structural properties of such compounds (Singh et al., 2001).
Kinetic and Mechanism Studies
- The kinetics and mechanism of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes in the gas-phase have been explored, providing insights into the thermal stability and reaction pathways of such compounds (Álvarez-Aular et al., 2018).
Cyclization Techniques
- Iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol for synthesizing 2-alkyl-4-halo-5,6-dihydro-2H-pyrans has been demonstrated, showcasing a method for creating complex molecular structures (Miranda et al., 2003).
Diastereoselective Synthesis
- Novel methods for the diastereoselective synthesis of tetrahydro-2H-pyrans, such as the iodine-catalyzed allylation of tetrahydro-2H-pyranol, have been developed. This aids in the construction of complex organic molecules with specific stereochemistry (Yadav et al., 2013).
Synthesis of Complex Molecules
- PdII-catalyzed formation of tetrahydro- and 3,6-dihydro[2H]pyran rings has been studied for the stereospecific synthesis of such compounds, important in creating multifunctional molecules with specific arrangements (Uenishi et al., 2005).
Reactivity and Transformation Studies
- Research into the reactivity and transformation of tetrahydro-2H-pyran compounds, such as the synthesis and fragmentation studies of dithiolopyranthione, provides insights into the chemical behavior and potential applications of these compounds (Pimkov et al., 2013).
Enzyme Inhibitors and Medicinal Applications
- Certain tetrahydro-2H-pyran derivatives have been found to inhibit enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase, indicating potential medicinal applications in areas such as cholesterol management (Prugh et al., 1990).
Antioxidant and Antihypertensive Properties
- Derivatives of tetrahydro-2H-pyran, isolated from seaweed, have shown antioxidative and angiotensin-converting enzyme inhibitory properties, suggesting potential as natural supplements for managing hypertension (Maneesh & Chakraborty, 2018).
Organocatalytic Synthesis
- Organocatalyzed cascade processes have been utilized for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, demonstrating the versatility of these compounds in creating complex, chirally pure substances (Han et al., 2019).
Novel Synthesis Approaches
- Methods like tandem SN2'-Prins cyclization have been developed for the direct synthesis of 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans. This highlights the adaptability of 2H-pyran compounds in synthesizing diverse, complex molecular structures (Scoccia et al., 2017).
Educational Applications
- Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is used in educational settings to illustrate key organic chemistry concepts like Markownikov Addition and protecting groups, demonstrating the compound's utility in teaching advanced chemistry concepts (Brisbois et al., 1997).
Overcoming Drug Resistance
- Novel platinum compounds, like 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), have been developed to overcome cisplatin resistance and induce apoptosis through different mechanisms, illustrating the potential for tetrahydro-2H-pyran derivatives in cancer therapy (Dietrich et al., 2008).
Undergraduate Research Projects
- Tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran synthesis is used in undergraduate organic laboratories to investigate environmentally friendly reactions, promoting research into green chemistry applications (Dintzner et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(3-iodopropoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGTWGUWOJILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452714 | |
| Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52103-12-5 | |
| Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

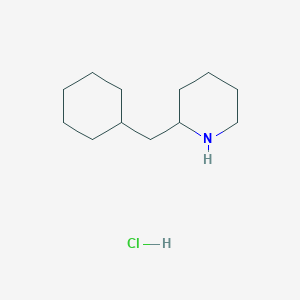


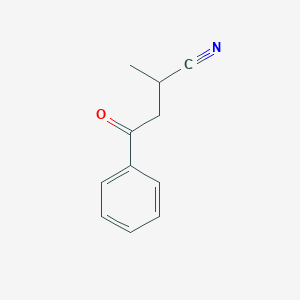

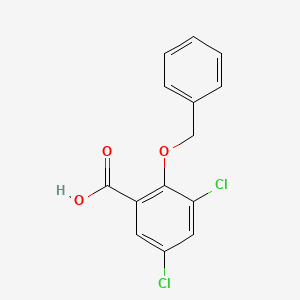
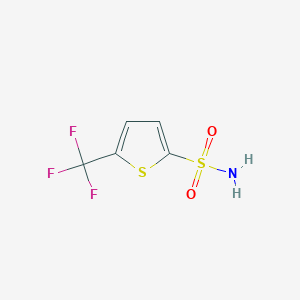

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)
![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)
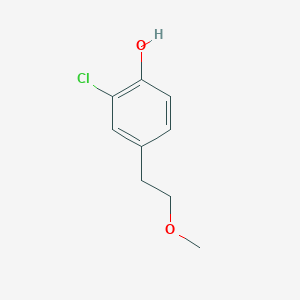
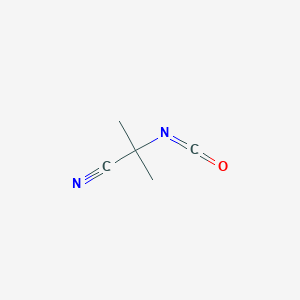
![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)
![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)